molecular formula C13H18N6O4 B12280650 H-DL-Pyr-DL-His-Gly-NH2

H-DL-Pyr-DL-His-Gly-NH2

Cat. No.: B12280650
M. Wt: 322.32 g/mol
InChI Key: UYOSWIKLLFALHX-UHFFFAOYSA-N
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Description

H-DL-Pyr-DL-His-Gly-NH2 is a synthetic peptide composed of pyrrole, histidine, and glycine residues. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives . It is part of the human exposome and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Pyr-DL-His-Gly-NH2 involves the stepwise addition of amino acids to form the peptide chain. The process typically starts with the protection of the amino and carboxyl groups to prevent unwanted reactions. The amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) to form peptide bonds . After the peptide chain is assembled, the protecting groups are removed to yield the final product.

Industrial Production Methods: Industrial production of peptides like this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final peptide is cleaved from the resin and purified.

Chemical Reactions Analysis

Types of Reactions: H-DL-Pyr-DL-His-Gly-NH2 can undergo various chemical reactions, including amidation, esterification, and acylation. Amidation involves the conversion of the carboxyl group at the C-terminus to an amide, which can enhance the peptide’s stability and biological activity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include DCC for peptide bond formation, polyethylene glycol (PEG) for esterification, and various protecting groups for amino and carboxyl groups .

Major Products Formed: The major products formed from these reactions are modified peptides with enhanced stability, solubility, and biological activity. For example, amidation of the C-terminus can result in a more stable peptide with reduced immunogenicity.

Scientific Research Applications

H-DL-Pyr-DL-His-Gly-NH2 has a wide range of applications in scientific research. It is used in the study of antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and metal-chelating peptides (MCPs). These peptides are valuable in developing new antibiotics, drug delivery systems, and metal detoxification agents . Additionally, this compound is used in the study of growth hormone-releasing peptides (GHRPs), which have significant implications in endocrinology and metabolic research .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to H-DL-Pyr-DL-His-Gly-NH2 include other synthetic peptides like H-DL-Pyr-DL-Gln-DL-Asp-DL-Tyr-DL-xiThr-Gly-DL-Ala-DL-His-DL-Met-DL-Asp-DL-Phe-NH2 and H-DL-Pyr-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-NH2 .

Uniqueness: this compound is unique due to its specific sequence and the presence of pyrrole, histidine, and glycine residues. This combination of amino acids imparts distinct biological activities and stability, making it valuable in various research applications.

Properties

Molecular Formula

C13H18N6O4

Molecular Weight

322.32 g/mol

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C13H18N6O4/c14-10(20)5-16-12(22)9(3-7-4-15-6-17-7)19-13(23)8-1-2-11(21)18-8/h4,6,8-9H,1-3,5H2,(H2,14,20)(H,15,17)(H,16,22)(H,18,21)(H,19,23)

InChI Key

UYOSWIKLLFALHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)N

Origin of Product

United States

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